5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol
Description
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol is a heterocyclic compound that contains both a benzothiophene and a methoxyphenol moiety. Benzothiophenes are known for their broad biological properties and diversified applications in materials science . The presence of the methoxyphenol group adds to its chemical versatility, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-7-6-11(8-12(13)16)15-9-10-4-2-3-5-14(10)18-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSPGYTHUYHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Another method involves the electrophilic cyclization of o-alkynyl thioanisole . This method requires the use of a strong acid, such as trifluoroacetic acid, to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol involves its interaction with various molecular targets. The benzothiophene moiety can interact with biological receptors, while the methoxyphenol group can participate in redox reactions, contributing to its antioxidant properties . The compound may also inhibit specific enzymes or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: A benzothiophene-based 5-lipoxygenase inhibitor used in the treatment of asthma.
Sertaconazole: An antifungal agent containing a benzothiophene moiety.
Uniqueness
5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol is unique due to the presence of both benzothiophene and methoxyphenol groups, which confer a combination of biological and chemical properties not found in other similar compounds . This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
